2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-ethoxyphenoxy)ethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-ethoxyphenyl)acetamide: This compound has a similar structure but lacks the ethoxyphenoxyethyl group, which may result in different chemical and biological properties.
2-chloro-N-[2-(4-methoxyphenoxy)ethyl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a chloro group and an ethoxyphenoxy moiety, contribute to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{16}ClNO_{3}
- Molecular Weight : Approximately 257.72 g/mol
- Structural Features : The compound contains a chloro substituent, an ethoxy group, and a phenoxy linkage, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor in various biochemical pathways:
- Enzyme Inhibition : The compound is noted for its role as a probe in studying enzyme activity and protein interactions, particularly in biochemical assays designed to assess the functionality of target enzymes.
- Target Interactions : The chloro group allows for nucleophilic substitution reactions, enhancing its reactivity with biological targets.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Similar compounds have shown potential against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). Studies have indicated that modifications on the aromatic rings can significantly affect anticancer efficacy .
- Anti-inflammatory Effects : Compounds related to this compound have been investigated for their anti-inflammatory properties. They may act on cyclooxygenase (COX) pathways, contributing to reduced inflammation .
- Analgesic Properties : Some derivatives exhibit analgesic effects, suggesting potential applications in pain management therapies .
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound and its analogs, which may offer therapeutic benefits against resistant strains of bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-chloro-N-(4-ethoxyphenyl)acetamide | Lacks ethoxyphenoxyethyl group | Reduced potency against T3SS |
2-chloro-N-[2-(4-methoxyphenoxy)ethyl]acetamide | Methoxy instead of ethoxy | Altered reactivity and interactions |
This comparison highlights how subtle changes in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- A high-throughput screening campaign identified phenoxyacetamide derivatives that inhibited the type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating the potential for therapeutic applications against bacterial infections .
- Investigations into structure-activity relationships (SARs) revealed that specific substituents on aromatic rings are critical for enhancing biological activity. For instance, halogen substitutions were found to favor anticancer properties significantly .
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-2-16-10-3-5-11(6-4-10)17-8-7-14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIZJTZJSFINW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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